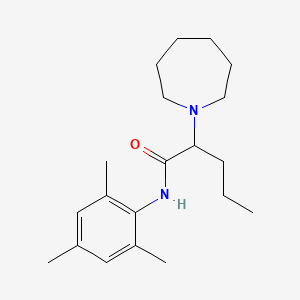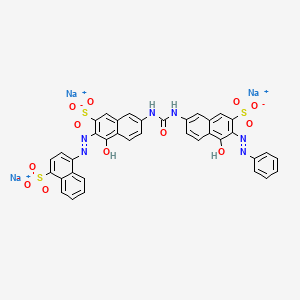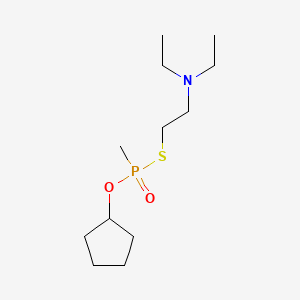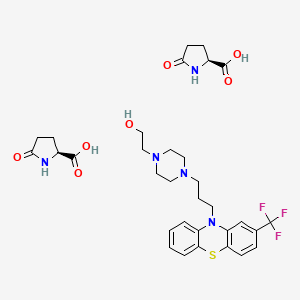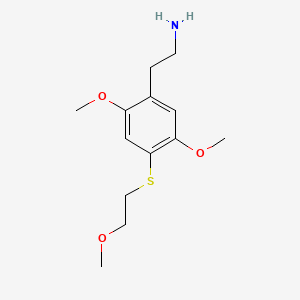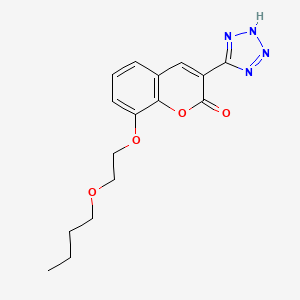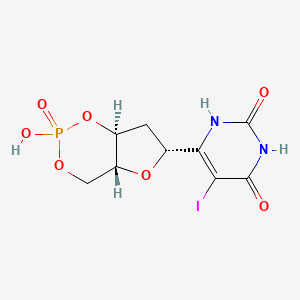
Acetamide, N-(4-(((imino((imino((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-(((imino((imino((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a thiadiazole ring, nitrophenyl group, and multiple amine functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((imino((imino((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride typically involves multiple steps. One common method includes the condensation of 2-nitroaniline with cyanoacetic acid in the presence of dimethylformamide and dicyclohexyl carbodiimide, followed by further reactions to introduce the thiadiazole ring and other functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-(((imino((imino((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups introduced at specific positions on the molecule.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-(((imino((imino((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-(((imino((imino((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide, 4’-nitro-: A simpler compound with a nitrophenyl group and acetamide functionality.
N-(4-nitrophenyl)acetamide: Another related compound with similar structural features.
Uniqueness
The uniqueness of Acetamide, N-(4-(((imino((imino((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride lies in its complex structure, which allows for diverse chemical reactivity and a wide range of potential applications. The presence of multiple functional groups and a thiadiazole ring distinguishes it from simpler analogs and provides opportunities for unique interactions with biological targets.
Propiedades
Número CAS |
109193-29-5 |
|---|---|
Fórmula molecular |
C19H20ClN9O5S2 |
Peso molecular |
554.0 g/mol |
Nombre IUPAC |
N-[4-[(E)-[amino-[[(E)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamimidoyl]amino]methylidene]amino]sulfonyl-2-methylphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C19H19N9O5S2.ClH/c1-10-9-14(7-8-15(10)22-11(2)29)35(32,33)27-18(21)23-17(20)24-19-26-25-16(34-19)12-3-5-13(6-4-12)28(30)31;/h3-9H,1-2H3,(H,22,29)(H5,20,21,23,24,26,27);1H |
Clave InChI |
WKCSBDADBONSRE-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)S(=O)(=O)/N=C(\N)/N/C(=N/C2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])/N)NC(=O)C.Cl |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)N=C(N)NC(=NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])N)NC(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


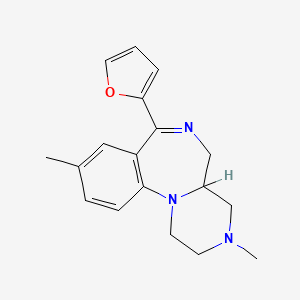
![(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one](/img/structure/B12737156.png)
